Benzaldehyde, 2-methoxy-4-(1-methylethyl)-
Description
Benzaldehyde, 2-methoxy-4-(1-methylethyl)- is an aromatic aldehyde with a methoxy (-OCH₃) group at the 2-position and an isopropyl (-CH(CH₃)₂) group at the 4-position of the benzene ring. This substitution pattern distinguishes it from simpler benzaldehyde derivatives and imparts unique physicochemical properties.
Key structural features:
- Aldehyde functional group at position 1.
- Electron-donating methoxy group at position 2, influencing electronic distribution.
- Bulky isopropyl group at position 4, contributing to steric effects and hydrophobicity.
Properties
CAS No. |
181035-65-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-4-5-10(7-12)11(6-9)13-3/h4-8H,1-3H3 |
InChI Key |
BNWZDXYRMCZZMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzaldehyde derivatives. For instance, starting with 4-isopropylbenzaldehyde, a methoxy group can be introduced at the 2-position using methanol in the presence of a catalyst such as potassium carbonate .
Industrial Production Methods: Industrial production of substituted benzaldehydes often employs a two-step, one-pot reduction/cross-coupling procedure. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, protecting the latent aldehyde and making it suitable for subsequent cross-coupling with organometallic reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: 4-isopropyl-2-methoxybenzoic acid.
Reduction: 4-isopropyl-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Isopropyl-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of 4-isopropyl-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
(a) Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2)
- Structure : Lacks the 2-methoxy group.
- Properties :
(b) Benzaldehyde, 2-methoxy- (CAS 135-02-4)
- Structure : Contains a 2-methoxy group but lacks the 4-isopropyl substituent.
- Properties :
- UV absorption spectra influenced by the methoxy group’s electron-donating resonance effect.
- Likely more polar than the target compound due to the absence of a hydrophobic isopropyl group.
(c) Vanillin (Benzaldehyde, 3-hydroxy-4-methoxy-)
- Structure : Hydroxy (-OH) at position 3 and methoxy at position 3.
- Properties :
- Higher water solubility due to hydrogen bonding from the -OH group.
- Widely used in flavoring, whereas the target compound’s bulkier substituents may limit food applications.
Substituent Size and Steric Effects
(a) Benzaldehyde, 4,5-dimethoxy-2-(1-methylethyl)- (CAS 34582-07-5)
- Structure : Additional methoxy group at position 4.
- Properties :
- Molecular weight (208.257 g/mol) higher than the target compound due to the extra methoxy group.
- Increased steric hindrance may reduce reactivity in electrophilic substitution reactions.
(b) Benzaldehyde, 4-ethoxy- (CAS 10031-82-0)
- Structure : Ethoxy (-OCH₂CH₃) at position 4.
- Properties :
Physicochemical Properties
Ecological and Toxicological Profiles
- Benzaldehyde, 4-(1-methylethyl)-: LC50 (fish): 6.62 mg/L .
- Target Compound: No direct toxicity data available. Predicted higher persistence than vanillin due to reduced solubility.
Biological Activity
Benzaldehyde, 2-methoxy-4-(1-methylethyl)-, commonly referred to as a methoxy-substituted benzaldehyde derivative, has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 208.26 g/mol
- Functional Groups : Aldehyde, methoxy, and isopropyl groups
The unique positioning of the methoxy and isopropyl groups in the molecular structure influences the compound's reactivity and biological activity.
Benzaldehyde, 2-methoxy-4-(1-methylethyl)- exhibits its biological effects through several mechanisms:
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling processes.
- Gene Expression : It has potential effects on gene expression related to metabolic regulation.
Antioxidant Properties
Research indicates that benzaldehyde derivatives exhibit significant antioxidant activity. The presence of methoxy groups enhances this property, which is crucial for protecting cells from oxidative stress and related diseases.
Antimicrobial Activity
Studies have shown that benzaldehyde derivatives possess antimicrobial properties. The specific efficacy of Benzaldehyde, 2-methoxy-4-(1-methylethyl)- against various pathogens remains an area of active investigation.
- Case Study : A study evaluated the antibacterial activity against Staphylococcus aureus, revealing that benzaldehyde could reduce the minimum inhibitory concentration (MIC) of standard antibiotics .
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanisms behind these effects are currently being explored through molecular docking studies and cell viability assays.
- Case Study : In vitro tests demonstrated that this compound inhibited the growth of specific cancer cell lines. Further investigations are needed to elucidate the underlying mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Benzaldehyde, 2,4-dimethoxy- | Methoxy groups at positions 2 and 4 | Moderate antioxidant activity |
| Benzaldehyde, 4-(1-methylethyl)- | Isopropyl group only | Limited biological studies available |
| Benzaldehyde, 2-methoxy-4-(1-methylethyl)- | Unique methoxy positioning | Strong antioxidant and potential cytotoxicity |
Case Studies
-
Antioxidant Evaluation :
- A study evaluated the antioxidant activity of several benzaldehyde derivatives, including Benzaldehyde, 2-methoxy-4-(1-methylethyl)-. Results indicated a strong correlation between the presence of methoxy groups and enhanced antioxidant activity.
-
Cytotoxicity Assessment :
- In vitro tests demonstrated that this compound could inhibit the growth of specific cancer cell lines. Further investigations are needed to elucidate the underlying mechanisms.
- Enzyme Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
